3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
The compound “3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” is a chemical substance with the molecular formula C23H23ClN2O41. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized through multistep processes involving reactions with various amines2.Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C23H23ClN2O41. However, the specific arrangement of these atoms in space, which would provide a complete picture of the molecule’s structure, is not provided in the sources I found.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been tested for their in vivo H1-antihistaminic activity2.Physical And Chemical Properties Analysis
The molecular weight of this compound is 426.91. Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass) are not provided in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structural motifs, such as those involving morpholine and chlorophenyl groups, have been extensively synthesized and analyzed for their diverse chemical and biological activities. For example, the synthesis and antimicrobial activities of some new 1,2,4-Triazole Derivatives demonstrate the chemical reactivity and potential biological relevance of similar structures (Bektaş et al., 2007). The crystal structure of dimethomorph, a compound with morpholine functionality, provides insight into the spatial arrangement and potential interaction sites for further chemical modifications (Kang et al., 2015).
Antioxidant and Biological Activities
The study on the antioxidant activity of N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines, which shares a similar interest in heterocyclic compounds, indicates the potential of such structures to exhibit significant biological activities, including antioxidant properties (Firpo et al., 2019). These findings suggest that the compound , with its heterocyclic and functional group composition, might also possess notable antioxidant or other pharmacological activities.
Safety And Hazards
The safety and hazards associated with this compound are not specified in the sources I found. It is important to handle all chemical substances with appropriate safety measures.
Future Directions
The future directions for this compound are not specified in the sources I found. However, similar compounds have shown promising biological activity, suggesting potential for further development2.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
3-(4-chlorophenyl)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c24-17-3-1-16(2-4-17)20-14-29-23-18(22(20)27)5-6-21-19(23)13-26(15-30-21)8-7-25-9-11-28-12-10-25/h1-6,14H,7-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPUJSNKIHRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one |
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